N-[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl]acetamide
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Overview
Description
N-[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl]acetamide is a complex organic compound characterized by its unique chemical structure
Mechanism of Action
Target of Action
Similar compounds, such as sulfonamide derivatives, have been known to inhibit dihydrofolate reductase (dhfr), a key enzyme involved in the folate pathway .
Mode of Action
These compounds are known to inhibit DHFR, thereby preventing the conversion of dihydrofolate to tetrahydrofolate, a crucial step in DNA synthesis .
Biochemical Pathways
The inhibition of DHFR affects the folate pathway, which is essential for the synthesis of nucleotides and ultimately DNA. This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Result of Action
Based on the potential inhibition of dhfr, it can be inferred that the compound may lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl]acetamide typically involves a multi-step reaction process. One common method includes the condensation of 4-chlorobenzaldehyde with acetophenone in the presence of a base, followed by cyclization and subsequent acetylation.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors under controlled conditions to ensure purity and yield. The process involves the use of catalysts and solvents to facilitate the reaction and purification steps.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that derivatives of this compound exhibit biological activities, such as antimicrobial and antioxidant properties. These properties make it a candidate for developing new pharmaceuticals and therapeutic agents.
Medicine: The compound and its derivatives are being studied for their potential use in treating various diseases, including cancer and inflammatory conditions. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Comparison with Similar Compounds
N-(4-chlorophenyl)acetamide: A closely related compound with similar chemical properties but different biological activities.
4-chloroacetanilide: Another structurally similar compound used in various industrial applications.
Uniqueness: N-[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl]acetamide stands out due to its specific chemical structure, which allows for unique reactivity and potential applications. Its ability to undergo various chemical reactions and its biological activity make it distinct from other similar compounds.
Properties
IUPAC Name |
N-[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-12(20)19-16-9-2-13(3-10-16)4-11-17(21)14-5-7-15(18)8-6-14/h2-11H,1H3,(H,19,20)/b11-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRLHNGHSPYHMF-NYYWCZLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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